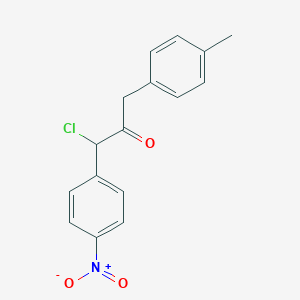
Bromo(chloro)methane;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(chloro)methane;iron(2+) is a coordination compound that consists of bromo(chloro)methane and iron in the +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bromo(chloro)methane can be synthesized through the halogenation of methane. The reaction involves the substitution of hydrogen atoms in methane with bromine and chlorine atoms. The process typically requires the presence of a catalyst and specific reaction conditions to ensure the selective formation of bromo(chloro)methane .
Industrial Production Methods
Industrial production of bromo(chloro)methane involves the reaction of dichloromethane with hydrogen bromide. This reaction is catalyzed by iron(2+) ions, which facilitate the substitution of one chlorine atom with a bromine atom .
Analyse Chemischer Reaktionen
Types of Reactions
Bromo(chloro)methane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the halogen atoms in bromo(chloro)methane can be replaced by other atoms or groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions where the iron(2+) ion can be oxidized to iron(3+) or reduced to iron(0) depending on the reaction conditions.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, ammonia, and other nucleophiles can react with bromo(chloro)methane in substitution reactions.
Oxidizing Agents: Compounds like potassium permanganate can oxidize the iron(2+) ion to iron(3+).
Reducing Agents: Hydrogen gas or sodium borohydride can reduce the iron(2+) ion to iron(0).
Major Products Formed
Substitution Reactions: Methanol and halide ions.
Oxidation Reactions: Iron(3+) compounds.
Reduction Reactions: Iron(0) compounds.
Wissenschaftliche Forschungsanwendungen
Bromo(chloro)methane;iron(2+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation reactions.
Biology: The compound can be used to study the effects of halogenated methanes on biological systems.
Medicine: Research is being conducted on the potential use of halogenated methanes in drug development.
Industry: Bromo(chloro)methane is used in the production of pharmaceuticals, pesticides, and other chemicals.
Wirkmechanismus
The mechanism of action of bromo(chloro)methane;iron(2+) involves the interaction of the halogenated methane with various molecular targets. The iron(2+) ion can participate in redox reactions, altering the oxidation state of the compound and influencing its reactivity. The halogen atoms can undergo substitution reactions, leading to the formation of new compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloromethane: Contains only chlorine atoms and lacks the bromine atom present in bromo(chloro)methane.
Bromomethane: Contains only bromine atoms and lacks the chlorine atom present in bromo(chloro)methane.
Dichloromethane: Contains two chlorine atoms and no bromine atoms.
Uniqueness
Bromo(chloro)methane;iron(2+) is unique due to the presence of both bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to compounds with only one type of halogen atom.
Eigenschaften
CAS-Nummer |
90143-41-2 |
|---|---|
Molekularformel |
CHBrClFe+ |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
bromo(chloro)methane;iron(2+) |
InChI |
InChI=1S/CHBrCl.Fe/c2-1-3;/h1H;/q-1;+2 |
InChI-Schlüssel |
BZEHALSQIVGCOO-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](Cl)Br.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
![2-Benzoyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14379249.png)
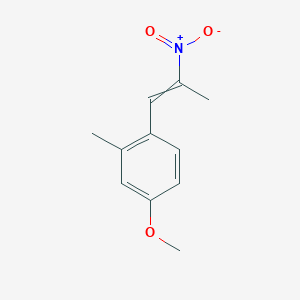
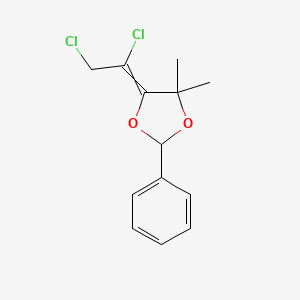
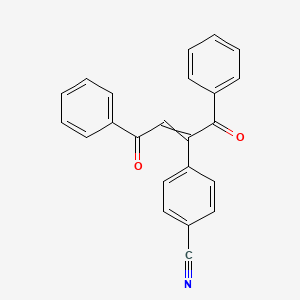
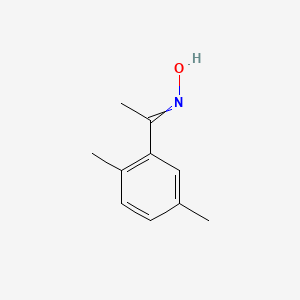
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

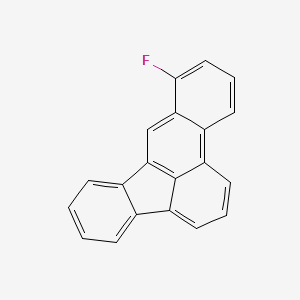

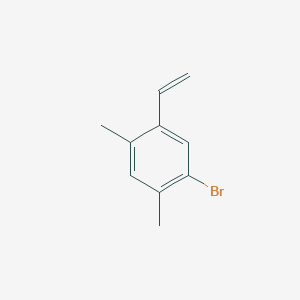
![(Diethylamino)-N,N-diethyl[methyl(phenyl)amino]methaniminium chloride](/img/structure/B14379328.png)
